molecular formula C6H2ClFN2 B14081832 5-Chloro-6-fluoronicotinonitrile

5-Chloro-6-fluoronicotinonitrile

Cat. No.: B14081832
M. Wt: 156.54 g/mol
InChI Key: CSAHEVBNRDUCIF-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoronicotinonitrile is a halogenated pyridine derivative characterized by a nitrile group at the 3-position, chlorine at the 5-position, and fluorine at the 6-position of the pyridine ring. The compound’s electron-withdrawing substituents (Cl, F, CN) likely influence its reactivity, solubility, and suitability as a pharmaceutical intermediate, particularly in drug discovery targeting kinases or other enzymes .

Properties

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

IUPAC Name

5-chloro-6-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H

InChI Key

CSAHEVBNRDUCIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 5-chloronicotinonitrile with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of 5-Chloro-6-fluoronicotinonitrile may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key nicotinonitrile derivatives and their structural differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Amino-6-chloro-5-fluoronicotinonitrile 1820711-14-5 C₆H₃ClF₃N₃ 171.56 2-NH₂, 5-F, 6-Cl
5-(Difluoromethyl)-6-fluoronicotinonitrile 1806029-20-8 C₇H₃F₃N₂ 192.11 5-(CF₂H), 6-F
5-Chloro-6-cyclopropyl-2-hydroxy-... 1092352-56-1 C₁₀H₆ClF₃N₂O 280.62 5-Cl, 6-cyclopropyl, 2-OH, 4-CF₃
2-CHLORO-6-METHYL-5-PHENYLNICOTINONITRILE N/A C₁₃H₁₀ClN₂ 229.69 2-Cl, 6-CH₃, 5-Ph
Key Observations:
  • Electron Effects: The chloro and fluoro substituents in 5-Chloro-6-fluoronicotinonitrile enhance electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 5-(Difluoromethyl)-6-fluoronicotinonitrile, where the CF₂H group introduces steric bulk and lipophilicity .
  • Amino Group Influence: The 2-amino substituent in 2-Amino-6-chloro-5-fluoronicotinonitrile enhances solubility in polar solvents and may serve as a hydrogen bond donor in biological interactions .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: The target compound’s structure aligns with intermediates used in kinase inhibitor synthesis. For instance, 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile (CAS 303146-65-8) demonstrates the role of nicotinonitriles in developing enzyme-targeted therapies .
  • Scale-Up Challenges: Substituted nicotinonitriles often require controlled conditions for halogenation and cyanation steps, as seen in the synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile (purity ≥97%) .

Biological Activity

5-Chloro-6-fluoronicotinonitrile is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

  • Molecular Formula : C₆H₂ClFN₂
  • Molecular Weight : 156.54 g/mol
  • IUPAC Name : 5-chloro-6-fluoropyridine-3-carbonitrile
  • Structural Features : The compound features a pyridine ring with chlorine and fluorine substituents, which are critical for its biological activity.

The biological activity of 5-Chloro-6-fluoronicotinonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is particularly relevant in drug discovery and development.

Antimicrobial Properties

Preliminary studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow it to interact effectively with various bacterial strains, including Klebsiella pneumoniae, suggesting its efficacy against resistant bacterial infections.

Enzyme Inhibition Studies

5-Chloro-6-fluoronicotinonitrile has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes that are crucial for the survival of pathogenic bacteria.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of compounds related to 5-Chloro-6-fluoronicotinonitrile:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-5-fluoronicotinonitrileChlorine at position 4, fluorine at 5Different substitution pattern affects reactivity
2-Chloro-5-fluoronicotinonitrileChlorine at position 2, fluorine at 5Variations in biological activity compared to target
3-Chloro-4-fluoronicotinonitrileChlorine at position 3, fluorine at 4Distinct interaction profiles due to substitution

This comparison illustrates how the positioning of halogens influences the compound's reactivity and biological interactions.

Case Studies and Research Findings

  • Inhibition of Enzyme Activity : A study demonstrated that 5-Chloro-6-fluoronicotinonitrile effectively inhibited a specific enzyme involved in bacterial resistance mechanisms. The binding affinity was assessed using molecular docking simulations, revealing a strong interaction with the enzyme's active site.
  • Antimicrobial Efficacy : Another investigation focused on the compound's antimicrobial properties against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against gram-negative bacteria, thus highlighting its potential as a therapeutic agent.

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